molecular formula C23H20N2O2S B2737218 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide CAS No. 391221-72-0

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide

Cat. No.: B2737218
CAS No.: 391221-72-0
M. Wt: 388.49
InChI Key: FRSSLBAWTIXZQW-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTB belongs to the class of benzothiophene derivatives and has been shown to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have developed methodologies for synthesizing various aromatic polyimides, which are significant in the creation of materials with high thermal stability and solubility in organic solvents. These polymers, synthesized using different diamines, including those with structures similar to the query compound, exhibit degradation temperatures ranging from 240°C to 550°C, demonstrating their potential for high-performance applications (Butt et al., 2005).

Potential Medical Applications

Some compounds structurally related to "N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide" have been evaluated for their anticonvulsant properties and ability to bind to benzodiazepine receptors. These studies suggest the therapeutic potential of such compounds in treating convulsions without impairing cognitive functions (Faizi et al., 2017).

Understanding Molecular Interactions and Structures

Research on the crystal structure of related compounds, such as fenpropathrin, provides insights into the molecular interactions and structural conformations that contribute to their biological and chemical properties. The study of these structures helps in understanding the molecular basis of their activity and designing more effective compounds (Kang et al., 2014).

Anticancer Mechanism Exploration

Compounds with similar chemical frameworks have been studied for their proteasome inhibition and cytostatic effects on cancer cells, offering a pathway to explore anticancer mechanisms. These studies are crucial in identifying new therapeutic targets and developing cancer treatments (Yan et al., 2015).

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-7-12-21-19(13-15)20(14-24)23(28-21)25-22(26)16-8-10-18(11-9-16)27-17-5-3-2-4-6-17/h2-6,8-11,15H,7,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSSLBAWTIXZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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